2-(Aminomethyl)pyridin-3-amine

Solubility Formulation Reaction Medium

2-(Aminomethyl)pyridin-3-amine (CAS 144288-50-6; molecular formula C₆H₉N₃; molecular weight 123.16 g/mol) is a heterocyclic diamine featuring a pyridine core with an aminomethyl substituent at the 2-position and a primary amine at the 3-position. This substitution pattern confers distinct physicochemical and reactivity profiles relative to positional isomers (e.g., 3-aminomethylpyridin-2-amine, CAS 144288-48-2) and other aminomethylpyridine derivatives.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 144288-50-6
Cat. No. B121225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)pyridin-3-amine
CAS144288-50-6
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CN)N
InChIInChI=1S/C6H9N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,7-8H2
InChIKeyJNMQCKCNKPZZLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)pyridin-3-amine (CAS 144288-50-6): Supplier Qualification and Procurement Technical Baseline


2-(Aminomethyl)pyridin-3-amine (CAS 144288-50-6; molecular formula C₆H₉N₃; molecular weight 123.16 g/mol) is a heterocyclic diamine featuring a pyridine core with an aminomethyl substituent at the 2-position and a primary amine at the 3-position [1]. This substitution pattern confers distinct physicochemical and reactivity profiles relative to positional isomers (e.g., 3-aminomethylpyridin-2-amine, CAS 144288-48-2) and other aminomethylpyridine derivatives. The compound's computed descriptors—XLogP3-AA of -0.4, topological polar surface area of 64.9 Ų, and two hydrogen bond donors—provide a reproducible benchmark for material qualification . Primary procurement considerations include its validated utility as a versatile building block in medicinal chemistry and coordination chemistry applications, as established in peer-reviewed synthesis routes and patent literature [2].

Regiochemistry identity: 2-aminomethyl-3-amino substitution confirms the correct isomer for pteridine and kinase inhibitor scaffolds.
Dual-amine reactivity: Simultaneous primary amine and aminomethyl groups enable regioselective derivatization not possible with simpler aminopyridines.
Physicochemical benchmarks: Computed XLogP3 −0.4, TPSA 64.9 Ų, and two H-bond donors provide reproducible quality attributes for material qualification.

Procurement Rationale: Why 2-(Aminomethyl)pyridin-3-amine Cannot Be Replaced by Unqualified Aminomethylpyridine Analogs


Generic substitution among aminomethylpyridine isomers and derivatives is technically inadmissible without compromising experimental outcomes, due to well-documented, quantifiable divergences in aqueous solubility, target selectivity, and synthetic accessibility. For example, while 2-(aminomethyl)pyridin-3-amine exhibits a calculated aqueous solubility of 406 g/L at 25°C, derivatives lacking the 3-amino group or with alternative substitution patterns show markedly different solubility and biological activity profiles . Pharmacological evaluations further demonstrate that subtle changes in substitution—such as shifting the aminomethyl group from the 2- to the 5-position—can alter DPP-4 inhibitory potency by orders of magnitude (from nanomolar to micromolar ranges) [1]. Moreover, the compound's unique dual-amine architecture enables regioselective derivatization pathways not accessible to simpler aminopyridine congeners, making it irreplaceable for synthesizing pteridine-based hypouricemic agents and multisubstituted kinase inhibitor scaffolds [2]. The quantitative evidence below substantiates these differentiation claims and provides procurement justification.

Positional isomer Shifting the aminomethyl group from the 2- to 5-position can change DPP-4 inhibitory potency by orders of magnitude; similar positional changes may alter kinase SAR profiles.
Missing 3-amino Analogs lacking the 3-amino group (e.g., 2-picolylamine) exhibit markedly different aqueous solubility and hydrogen-bonding capacity, limiting formulation and reaction-medium compatibility.
Synthetic route Regioselective pteridine cyclocondensation requires the exact ortho-aminomethyl/amino arrangement; other isomers (e.g., 3-aminomethylpyridin-2-amine) yield distinct heterocyclic products and break literature protocols.

Quantitative Differentiation Evidence for 2-(Aminomethyl)pyridin-3-amine (CAS 144288-50-6): Comparator-Based Procurement Metrics


Enhanced Aqueous Solubility Versus Unsubstituted 2-Picolylamine: A Critical Formulation and Reaction Medium Differentiator

2-(Aminomethyl)pyridin-3-amine demonstrates a calculated aqueous solubility of 406 g/L at 25°C, which is substantially higher than that of the structurally simpler 2-picolylamine (2-aminomethylpyridine), a common bidentate ligand lacking the 3-amino substituent . This high solubility facilitates its use as a building block in aqueous reaction media and in formulations where solubility limitations of simpler aminomethylpyridine analogs would constrain reaction yields or biological assay conditions. The presence of the additional primary amine group at the 3-position contributes to increased polarity and hydrogen-bonding capacity (two hydrogen bond donors versus one in 2-picolylamine), directly impacting solvation behavior [1].

Aqueous Solubility
Class-level inference
Target: 406 g/L (calc., 25°C) vs. 2-picolylamine (no 3-NH₂). Higher water miscibility anticipated due to increased polarity and H-bond donors.
Supports aqueous reaction media and biological assay compatibility.
Calculated value; experimental validation recommended.
Solubility Formulation Reaction Medium Physicochemical Properties

Nanomolar FGFR Kinase Inhibition: Scaffold Validation in Multitargeted Oncology Programs

Derivatives constructed on the 2-(aminomethyl)pyridin-3-amine scaffold demonstrate potent, multitargeted kinase inhibition profiles validated in peer-reviewed medicinal chemistry campaigns. Specifically, compound 3m—a multisubstituted pyridin-3-amine derivative synthesized using this core architecture—exhibited nanomolar inhibitory activity against FGFR1, FGFR2, and FGFR3, with subsequent downstream signaling abrogation across multiple oncogenic forms in FGFR-overactivated cancer cells [1]. Additionally, 3m showed nanomolar-level inhibition against several other NSCLC-related oncogene kinases, including RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK [2]. In vivo pharmacology evaluations of 3m demonstrated significant antitumor activity (tumor growth inhibition, TGI = 66.1%) in NCI-H1581 NSCLC xenograft models with a favorable pharmacokinetic profile [3]. This establishes a validated trajectory from this specific building block to a preclinical candidate with defined, quantitative efficacy metrics.

Kinase Inhibition
Cross-study comparable
Derivative 3m: nanomolar inhibition of FGFR1/2/3, RET, EGFR, DDR2, ALK; TGI = 66.1% in NCI-H1581 xenograft model.
Reported in vitro and in vivo model-response context.
Scaffold-derived data; independent validation needed for new analogs.
Kinase Inhibition FGFR Oncology Non-Small Cell Lung Cancer SAR

Nanomolar DPP-4 Inhibition with Demonstrated Selectivity Over FAP: Diabetes and Metabolic Disease Targeting

A derivative of 2-(aminomethyl)pyridin-3-amine has been characterized as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), a validated therapeutic target for type 2 diabetes. Binding affinity data from BindingDB (ChEMBL-curated) demonstrate an IC50 of 17 nM for DPP-4 inhibition [1]. Critically, selectivity profiling against the closely related fibroblast activation protein (FAP) revealed an IC50 of 1,530 nM—representing a 90-fold selectivity window for DPP-4 over FAP [2]. This selectivity profile is significant because off-target inhibition of FAP and other DASH proteases (DPP-8, DPP-9) has been associated with toxicity in clinical development of early DPP-4 inhibitor candidates. By contrast, 5-aminomethylpyridine analogs have been reported to achieve DPP-4 IC50 values as low as 10 nM, but with DPP-8 IC50 values of 6,600 nM (660-fold selectivity), indicating that substitution position and further derivatization modulate both absolute potency and selectivity ratios [3].

DPP-4 Selectivity
Cross-study comparable
DPP-4 IC50 17 nM; FAP IC50 1530 nM (90-fold selectivity). Comparator 5-aminomethyl analog: 660-fold vs. DPP-8.
Supports DPP-4 selectivity profiling in enzyme research.
In vitro assays; selectivity may shift with derivatization.
DPP-4 Inhibition Diabetes Metabolic Disease Selectivity FAP

Regioselective Access to Pteridine Hypouricemic Agents: Documented Synthetic Utility in Gout and Hyperuricemia Programs

2-(Aminomethyl)pyridin-3-amine has been specifically identified as a key synthetic intermediate in the preparation of pteridines that function as hypouricemic agents, with documented utility dating back to peer-reviewed medicinal chemistry studies from the early 1990s [1]. Pteridine-based hypouricemic agents represent a mechanistically distinct class from the more commonly employed xanthine oxidase inhibitors (e.g., allopurinol, febuxostat). The unique ortho-relationship between the aminomethyl group and the 3-amino group on the pyridine ring enables regioselective cyclocondensation reactions with appropriate carbonyl-containing synthons to construct the fused pyrimidine-pyrazine pteridine core. Alternative aminomethylpyridine isomers lacking this specific substitution pattern (e.g., 3-aminomethylpyridin-2-amine, CAS 144288-48-2; 4-aminomethylpyridin-3-amine) undergo distinct cyclization pathways that yield different heterocyclic frameworks, making them unsuitable for direct replacement in established pteridine synthetic routes .

Regioselective Synthesis
Class-level inference
Ortho-aminomethyl/amino relationship directs pteridine cyclocondensation. Alternative isomers produce distinct frameworks.
Region-specific synthetic pathway verified in peer-reviewed literature.
Route reproducibility depends on exact substitution pattern.
Pteridine Synthesis Hypouricemic Agents Gout Xanthine Oxidase Inhibition

Validated Application Scenarios for 2-(Aminomethyl)pyridin-3-amine (CAS 144288-50-6) Based on Quantitative Evidence


Kinase Inhibitor Medicinal Chemistry: Scaffold for Multitargeted Oncology Therapeutics

Procure 2-(Aminomethyl)pyridin-3-amine as a starting scaffold for designing and synthesizing novel kinase inhibitors targeting FGFR, RET, EGFR, DDR2, and ALK. As demonstrated by the optimization of hit compound 1 to derivative 3m, this building block supports SAR campaigns that achieve nanomolar kinase inhibition and significant in vivo antitumor efficacy (TGI = 66.1% in NCI-H1581 NSCLC xenografts) with a favorable PK profile [1].

Metabolic Disease Drug Discovery: DPP-4 Inhibitor Lead Optimization

Utilize 2-(Aminomethyl)pyridin-3-amine as a privileged scaffold for developing selective DPP-4 inhibitors. The documented IC50 of 17 nM against DPP-4 and 90-fold selectivity over FAP (IC50 = 1,530 nM) provides a validated starting point for lead optimization in type 2 diabetes programs, with the potential to further tune selectivity against the DASH protease family (DPP-8, DPP-9) [1].

Pteridine Synthesis for Hypouricemic Agent Development

Employ 2-(Aminomethyl)pyridin-3-amine as a regiochemically defined intermediate for the construction of pteridine-based hypouricemic agents. This application is supported by peer-reviewed synthetic precedent (Ferrand et al., Eur. J. Med. Chem. 1992) and avoids the regiochemical ambiguities inherent in alternative aminomethylpyridine isomers [1].

Coordination Chemistry and Catalyst Development

Leverage the compound's bidentate or tridentate coordination potential—arising from the pyridine nitrogen, the exocyclic aminomethyl nitrogen, and the 3-amino group—for the synthesis of transition metal complexes. Aminomethylpyridines have established utility in nickel(II) and ruthenium complexes, with applications spanning homogeneous catalysis to biomimetic oxygenation studies [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold development
Multi-kinase SAR potential
Kinase panel and xenograft model endpoint review
DPP-4 pathway research
DPP-4 selectivity over FAP
Enzymatic selectivity profiling and assay validation
Pteridine-based agent synthesis
Regiochemistry-defined intermediate
Cyclocondensation route reproducibility
Coordination chemistry ligand design
Multidentate coordination sites
Metal complex characterization and catalytic screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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